Allosteric stabilization of the amyloid-β peptide hairpin by the fluctuating N-terminal†
Chemical Communications Pub Date: 2015-12-02 DOI: 10.1039/C5CC08107F
Abstract
Immobilized ions modulate nearby hydrophobic interactions and influence molecular recognition and self-assembly. We simulated disulfide bond-locked double mutants (L17C/L34C) and observed allosteric modulation of the peptide's intra-molecular interactions by the N-terminal tail. We revealed that the non-contacting charged N-terminal residues help the transfer of entropy to the surrounding solvation shell and stabilizing β-hairpin.
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Journal Name:Chemical Communications
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